molecular formula C15H17FN4O2 B7339204 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

Número de catálogo: B7339204
Peso molecular: 304.32 g/mol
Clave InChI: GYMIBTYMKNTZQL-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of "AZD-9291," which is a drug used for the treatment of non-small cell lung cancer.

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid involves the inhibition of EGFR. This compound selectively targets mutant forms of EGFR, which are commonly found in non-small cell lung cancer patients. By inhibiting EGFR, this compound prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of EGFR. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which ultimately leads to the death of cancer cells. Apart from its anti-cancer effects, this compound has also been studied for its potential effects on the central nervous system. Studies have shown that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid in lab experiments is its specificity towards mutant forms of EGFR. This compound selectively targets mutant forms of EGFR, which makes it a promising candidate for the development of drugs for the treatment of non-small cell lung cancer. However, one limitation of using this compound in lab experiments is its high cost. The synthesis of this compound involves a series of chemical reactions, which makes it expensive to produce in large quantities.

Direcciones Futuras

There are several future directions for the research on 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid. One direction is the development of more potent and selective EGFR inhibitors for the treatment of non-small cell lung cancer. Another direction is the study of this compound's potential effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more cost-effective synthesis methods for this compound could lead to its wider use in scientific research.

Métodos De Síntesis

The synthesis of 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid involves a series of chemical reactions. The starting material is 4-bromo-3-fluorobenzoic acid, which is reacted with sodium azide to form 4-azido-3-fluorobenzoic acid. This compound is then reacted with (S)-tert-butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate to form this compound.

Aplicaciones Científicas De Investigación

3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has potential applications in various fields of scientific research. It is mainly used in the development of drugs for the treatment of non-small cell lung cancer. This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutant forms of EGFR, which are commonly found in non-small cell lung cancer patients. Apart from cancer research, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-14-8-11(15(21)22)3-4-12(14)9-19-6-1-2-13(19)10-20-7-5-17-18-20/h3-5,7-8,13H,1-2,6,9-10H2,(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIBTYMKNTZQL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=C(C=C2)C(=O)O)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.